6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide
Description
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a bromine atom, an indole moiety, and a benzothiophene structure
Properties
IUPAC Name |
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c18-11-5-4-10-8-16(22-15(10)9-11)17(21)20-14-3-1-2-13-12(14)6-7-19-13/h1-9,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSMDZUSJUELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414373-02-5 | |
| Record name | 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme and Key Intermediates
The synthesis of this compound involves a modular approach, leveraging coupling reactions between functionalized benzothiophene and indole precursors (Figure 1). The critical steps include:
- Preparation of 6-bromo-1-benzothiophene-2-carboxylic acid (Intermediate 10g).
- Coupling with 1H-indol-4-amine (Intermediate 3) via amide bond formation.
Figure 1. Synthetic Route to this compound
$$
\text{6-Bromo-1-benzothiophene-2-carboxylic acid} + \text{1H-Indol-4-amine} \xrightarrow{\text{Coupling Reagent}} \text{11g}
$$
Detailed Synthesis Procedure
The protocol follows a standardized amide coupling methodology:
- Activation of the carboxylic acid : Intermediate 10g (6-bromo-1-benzothiophene-2-carboxylic acid, 1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. A coupling reagent such as HATU (1.5 equiv) and a base like DIPEA (3.0 equiv) are added to activate the carboxyl group.
- Nucleophilic attack by 1H-indol-4-amine : Intermediate 3 (1.2 equiv) is introduced to the reaction mixture, which is stirred at room temperature for 12–16 hours.
- Workup and purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a white solid (typical yield: 60–75%).
Table 1. Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Activation | HATU, DIPEA, DMF, RT | – |
| Coupling | 1H-Indol-4-amine, 12–16 hr | 60–75 |
| Purification | Flash chromatography | 95+ |
Optimization and Challenges
- Halogen positioning : Bromine substitution at the 6'-position of the benzothiophene ring is critical. Attempts to introduce bromine at the 5'- or 7'-positions (e.g., compounds 11h and 11i ) resulted in reduced potency (IC₅₀ > 1 μM).
- Solvent selection : Polar aprotic solvents (DMF, DCM) proved optimal for coupling efficiency, while protic solvents led to side reactions.
Structure-Activity Relationship (SAR) Studies
Role of the Benzothiophene Moiety
Systematic modifications to the benzothiophene scaffold revealed:
- 6'-Bromo substitution : Enhances inhibitory activity by forming a halogen bond with Leu281’s carbonyl oxygen (IC₅₀ = 0.062 μM).
- Alternate halogens : Chlorine (11f , IC₅₀ = 0.12 μM) and iodine (12c , IC₅₀ = 0.092 μM) substitutions were less effective, underscoring bromine’s optimal van der Waals radius.
- Bicyclic systems : Replacement with naphthyl (11b ) or benzofuranyl (11c ) groups reduced activity, highlighting the benzothiophene’s structural necessity.
Table 2. SAR of Benzothiophene Derivatives
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| 11g | 6'-Br | 0.062 |
| 11f | 6'-Cl | 0.12 |
| 12c | 6'-I | 0.092 |
| 11b | 2-Naphthyl | 1.2 |
Indole Interactions
The indole moiety engages in dual interactions:
- NH-π interaction : Between the indole NH and His288’s side chain.
- Hydrogen bonding : Indole NH forms a hydrogen bond with Asn267.
Structural and Mechanistic Insights from X-Ray Crystallography
Binding Mode Analysis
Co-crystallization of 11g with DHPS (1.95 Å resolution) revealed:
- Allosteric binding : The compound occupies a novel pocket distinct from the NAD⁺-binding site.
- Halogen bonding : The 6'-bromo group interacts with Leu281’s carbonyl oxygen (distance: 3.2 Å), stabilizing the inhibitor-enzyme complex.
- Amide network : The carboxamide linker forms hydrogen bonds with Lys329 and Asp238 (via a water molecule), critical for inhibitory activity.
Figure 2. Key Interactions of 11g with DHPS
$$
\text{6'-Br} \cdots \text{Leu281 (3.2 Å)}, \quad \text{Amide CO} \cdots \text{Lys329}, \quad \text{Indole NH} \cdots \text{Asn267}
$$
Implications for Drug Design
- Halogen bonding optimization : Bromine’s electronegativity and size balance enhance binding affinity.
- Rigid bicyclic systems : Benzothiophene’s planar structure prevents conformational flexibility, reducing entropy penalties upon binding.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide exhibit promising antitumor properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
A study demonstrated that derivatives of this compound were effective against breast cancer cell lines by disrupting the cell cycle and inducing apoptosis. The mechanism was linked to the inhibition of key proteins involved in tumor progression, such as HER2 and EGFR .
Neuropharmacological Applications
The indole structure is known for its psychoactive properties, making this compound a candidate for neuropharmacological studies. Preliminary research suggests that it may have effects on serotonin receptors, which are critical in mood regulation and anxiety disorders.
Case Study:
In animal models, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. Further investigation into its receptor binding affinity could provide insights into its mechanism of action .
Biochemical Probing
Due to its unique chemical structure, this compound can serve as a biochemical probe to study various biological processes. It can be used to investigate protein-ligand interactions and cellular signaling pathways.
Case Study:
A research group utilized this compound to study its interaction with specific kinases involved in cancer signaling pathways. The findings indicated that it could selectively inhibit certain kinase activities, providing a tool for further exploration of kinase-related diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-(phenylsulfonyl)-1H-indole: Shares the indole and bromine moieties but differs in the sulfonyl group.
(6-bromo-1H-indol-4-yl)methanol: Similar indole structure with a hydroxyl group instead of the carboxamide.
2-(6-bromo-1H-indol-4-yl)propan-2-ol: Contains a similar indole structure with a different side chain.
Uniqueness
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of the indole and benzothiophene moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide (CAS No. 2414373-02-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines indole and benzothiophene moieties, contributing to its unique biological properties. Its molecular formula is with a molecular weight of 371.26 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 371.26 g/mol |
| CAS Number | 2414373-02-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS) . The compound's IC50 values against MCF-7 cells were found to be in the low micromolar range, indicating significant potency.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. It is believed to bind to enzymes or receptors that modulate various signaling pathways, ultimately leading to altered cellular functions such as growth inhibition and apoptosis .
Study on Anticancer Efficacy
A comprehensive study investigated the efficacy of this compound against HCT-116 colorectal carcinoma cells. The study utilized the MTT assay to assess cell viability and found that treatment with the compound significantly reduced cell proliferation compared to control groups. Furthermore, apoptosis assays indicated a marked increase in apoptotic cells following treatment, underscoring the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
In comparing this compound with similar compounds, it was noted that:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | 15 | Anticancer |
| (6-bromo-1H-indol-4-yl)methanol | >50 | Less potent |
| This compound | <10 | Highly potent |
This table illustrates that this compound exhibits superior anticancer activity compared to other related compounds.
Q & A
Q. Enzymatic Assay Parameters
| Parameter | Value | Notes |
|---|---|---|
| Inhibitor dose range | 0–50 µM | Non-linear regression for IC |
| Solvent control | 0.1% DMSO | Validated for no cytotoxicity |
| Replicates | n=4 | p < 0.05 significance threshold |
Advanced: How does crystallographic data inform its binding interactions with biological targets?
Single-crystal X-ray diffraction (orthorhombic Pbca space group) reveals planar geometry for the benzothiophene-indole core, with a dihedral angle of 8.2° between rings. Key interactions include halogen bonding (Br···N, 3.1 Å) and π-π stacking (3.4 Å) in protein binding pockets. Unit cell dimensions: a = 14.7393 Å, b = 10.7465 Å, c = 25.4251 Å .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values may arise from:
- Experimental variables : DMSO concentration (>0.1% alters membrane permeability) .
- Cell lines : Differences in parasite strain sensitivity (e.g., NF54 vs. Dd2 strains).
- Control normalization : Use of pyrimethamine as a reference inhibitor in all assays .
Validate findings via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).
Advanced: What computational methods predict its pharmacokinetic properties?
ACD/Labs Percepta Platform predicts logP = 3.2 (high lipophilicity) and poor aqueous solubility (0.02 mg/mL). Molecular dynamics simulations suggest moderate blood-brain barrier permeability (Pe = 8.7 × 10 cm/s). These align with its low oral bioavailability in murine models .
Advanced: How is its selectivity against off-target enzymes assessed?
Counter-screening against human deoxyhypusine synthase (DHPS) and PfDHPS involves:
Enzyme kinetics : and comparisons.
Inhibitor profiling : IC ratios >10 indicate parasite-specific targeting .
Structural analogs : Modifying the bromo-substituent reduces off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
